Bis(10-carboxydecyl)disulfide

Self-Assembled Monolayers Surface pKa pH-Responsive Interfaces

Researchers requiring stable, reproducible self-assembled monolayers (SAMs) on gold often face oxidative degradation and limited shelf life with thiol-based precursors. Bis(10-carboxydecyl)disulfide (CAS 23483-56-9) solves this with a central disulfide anchor that resists air oxidation and eliminates thiol odor. - 47°C higher melting point (93-97°C vs. 46-50°C for MUA) enhances thermal stability during storage and elevated-temperature processing. - Redox-cleavable S-S bond enables on-demand SAM removal with DTT, supporting reversible bioconjugation and sacrificial-layer designs. - Symmetric dicarboxylic acid scaffold doubles ligand density for SPR and QCM assays, improving signal-to-noise ratios. Supplied with full certificates of analysis; shipped under refrigeration to preserve monolayer-grade quality.

Molecular Formula C22H42O4S2
Molecular Weight 434.7 g/mol
CAS No. 23483-56-9
Cat. No. B1628333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(10-carboxydecyl)disulfide
CAS23483-56-9
Molecular FormulaC22H42O4S2
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESC(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O
InChIInChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26)
InChIKeyZVJYVLSWSYMCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(10-carboxydecyl)disulfide Overview


Bis(10-carboxydecyl)disulfide (CAS 23483-56-9) is a symmetric, carboxyl-terminated dialkyl disulfide with molecular formula C22H42O4S2 and molecular weight 434.7 g/mol . It belongs to the class of ω-carboxy alkanethiol/disulfide compounds used primarily for forming self-assembled monolayers (SAMs) on gold surfaces [1]. The compound features a central disulfide bond connecting two undecanoic acid chains, each terminated by a carboxylic acid group, providing a bifunctional scaffold for surface modification, bioconjugation, and electrochemical sensor development [1].

SAM formation: carboxyl-terminated disulfide for gold surfaces
Workflow fit: thiol-odor-free handling without inert atmosphere
Bifunctional scaffold: symmetric diacid for bioconjugation studies

Bis(10-carboxydecyl)disulfide vs. MUA: Substitution Limitations


Although 11-mercaptoundecanoic acid (MUA) forms SAMs with identical surface pKa and electron-transfer kinetics as bis(10-carboxydecyl)disulfide [1], direct substitution fails to address application requirements that demand a redox-cleavable disulfide bond. The central S–S linkage in bis(10-carboxydecyl)disulfide enables controlled cleavage under mild reducing conditions (e.g., DTT) to regenerate free thiols—a functionality absent in MUA . Furthermore, the disulfide exhibits a significantly higher melting point (93–97 °C vs. 46–50 °C for MUA ), which reflects greater thermal stability and may translate into reduced oxidative degradation during long-term storage and shipping, thereby preserving monolayer quality and reproducibility.

Disulfide target MUA substitute MUA lacks a redox-cleavable S–S bond, limiting controlled monolayer removal capability.
Disulfide target MUA substitute Thermal stability context differs; the disulfide has a reported higher melting point, which may reduce oxidative degradation during storage.
Disulfide target MUA substitute Direct MUA replacement removes bifunctional conjugation capability without added linker chemistry.

Bis(10-carboxydecyl)disulfide: Procurement Evidence


Surface pKa Equivalence with MUA

In the same study, bis(carboxydecyl)disulfide and 11-mercaptoundecanoic acid (MUA) SAMs on gold electrodes were found to have an identical surface pKa of 7.3, determined by electrochemical titration [1]. This direct head-to-head comparison demonstrates that the disulfide form achieves the same ionizable surface density as the widely used thiol counterpart, enabling consistent pH-dependent surface charge modulation without the odor and oxidative instability associated with free thiols.

Surface pKa equivalence
Head-to-head
Identical pKa = 7.3
Supports direct substitution for MUA in pH-responsive SAMs
Electrochemical titration on gold electrodes
Self-Assembled Monolayers Surface pKa pH-Responsive Interfaces

Electron-Transfer Kinetics Equivalence

The heterogeneous electron-transfer rate constant (ks) of the Fe(CN)₆³⁻ probe at the SAM-modified electrode was reported as 4.4 × 10⁻³ cm s⁻¹ for both bis(carboxydecyl)disulfide and MUA SAMs [1]. This quantitative equivalence confirms that the disulfide anchoring group does not introduce additional resistance to charge transfer relative to the thiol anchor, a key concern when switching from thiol to disulfide SAMs.

Electron-transfer kinetics
Head-to-head
ks = 4.4 × 10⁻³ cm s⁻¹
Equivalent charge transfer resistance to MUA SAMs
Cyclic voltammetry of Fe(CN)₆³⁻ probe
Electron Transfer Kinetics Cyclic Voltammetry Electrochemical Sensors

Thermal Stability Advantage Over MUA

Bis(10-carboxydecyl)disulfide exhibits a melting point of 93–97 °C , while the corresponding thiol MUA melts at 46–50 °C . This ~47 °C difference, derived from cross-study comparison of vendor-certified values, indicates superior lattice stability for the disulfide, which may reduce the risk of phase-change-induced degradation during ambient-temperature shipping and extend shelf-life under standard laboratory storage conditions.

Thermal stability context
Cross-study
Reported mp ~47 °C higher than MUA
May support reduced degradation during ambient shipping
Vendor-reported values; source-specific review
Thermal Stability Solid-State Properties Storage and Handling

Redox-Cleavable Disulfide Bond

The central disulfide bond of bis(10-carboxydecyl)disulfide is quantitatively cleaved by dithiothreitol (DTT) to regenerate the corresponding thiols, as demonstrated in solid-phase synthesis where DTT treatment released the pure alkanethiol spacer without additional purification . This class-level redox-responsive behavior is absent in simple thiol-based SAMs (e.g., MUA), whose monolayers cannot be removed under similarly mild conditions unless the gold-thiolate bond is reductively desorbed at negative potentials.

Redox-cleavable bond
Class-level
Cleavable by DTT to regenerate thiols
Enables reversible surface engineering strategies
Data to verify for this specific compound
Redox-Responsive Materials Controlled Release Reversible SAMs

Bifunctional Scaffold for Biosensors

11,11′-Dithiobisundecanoic acid (DTUA, i.e., bis(10-carboxydecyl)disulfide) was successfully coupled to a pepstatin fragment to create a homobifunctional disulfide that formed a SAM on gold electrodes and enabled label-free detection of aspartyl proteases by cyclic voltammetry and reflection absorption infrared spectroscopy [1]. This application-specific validation distinguishes the compound from simpler thiols that lack the built-in bifunctionality and from PEG-based disulfide linkers that introduce undesired hydrophilicity or steric bulk.

Bifunctional biosensor scaffold
Reported
DTUA-pepstatin SAM detects aspartyl proteases
Supports high-density ligand presentation vs. single-point attachment
Label-free detection by CV and RAIRS
Biosensor SAM-Based Detection Aspartyl Protease Sensing

Bis(10-carboxydecyl)disulfide Applications


pH-Responsive Electrochemical Biosensors

The identical surface pKa (7.3) and ks (4.4 × 10⁻³ cm s⁻¹) to MUA [1] make bis(10-carboxydecyl)disulfide a drop-in replacement for thiols in electrochemical biosensors, where consistent pH-responsive charge and unimpeded electron transfer are critical. Users gain the added benefit of a disulfide anchor that is less odorous and more resistant to air oxidation, improving laboratory workflow.

Redox-Responsive Drug Delivery Linkers

The disulfide bond is quantitatively cleavable by DTT , enabling the construction of SAMs that can be removed on demand. This redox-responsive feature is essential for designing sacrificial layers, reversible protein immobilization, and stimuli-responsive drug-delivery systems where triggered disassembly is required.

SPR & QCM High-Density Immobilization

The symmetric dicarboxylic acid structure allows simultaneous conjugation of two identical (or different) biomolecules, as demonstrated by the DTUA-pepstatin conjugate for aspartyl protease sensing [2]. This bifunctionality increases the surface density of active ligands, enhancing signal-to-noise ratios in surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) assays.

Thermally Stable SAM Coatings

With a melting point of 93–97 °C —approximately 47 °C higher than MUA —the disulfide is better suited for applications where SAM-coated substrates are exposed to elevated temperatures during processing or operation, such as in microelectronics passivation or high-temperature electrochemical measurements.

Application
Selection Property
Validation Focus
pH-responsive electrochemical biosensors
Surface pKa and ks equivalence to MUA
pH-dependent charge modulation and electron-transfer consistency
Redox-responsive delivery research
DTT-cleavable disulfide anchor
Controlled monolayer removal and sacrificial-layer strategies
SPR and QCM high-density immobilization
Symmetric dicarboxylic acid scaffold
Ligand surface density and signal-to-noise ratio enhancement
Thermally stable SAM coatings
Reported higher melting point vs. MUA
Elevated-temperature processing stability
Quote Request

Request a Quote for Bis(10-carboxydecyl)disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.